Aegeline
Overview
Description
Aegeline is an alkaloidal-amide compound isolated from the leaves of the plant Aegle marmelos. This compound has garnered significant attention due to its diverse pharmacological properties, including antihyperglycemic, antidyslipidemic, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
Aegeline, a primary alkaloid found in Aegle marmelos, has been shown to target several pro-inflammatory cytokines responsible for inflammation . It has also been found to inhibit the histamine release from RBL-2H3 cells .
Mode of Action
This compound interacts with its targets by suppressing their activity. This suppression leads to a decrease in inflammation, as evidenced by its effectiveness in alleviating 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis . It also inhibits histamine release, which can reduce allergic reactions .
Biochemical Pathways
This compound affects the NFƙB-mediated NLRP3 inflammasome pathway . By downregulating the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, it exerts anti-inflammatory effects . Additionally, this compound has been found to enhance GLUT4 translocation-mediated 2-deoxy-glucose uptake , suggesting a role in glucose metabolism.
Pharmacokinetics
It’s known that the concentration of this compound in dietary supplements is likely higher than in nature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound’s action results in molecular and cellular effects that include anti-inflammatory and antioxidant properties . It has been found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters . Furthermore, this compound has shown antihyperglycemic and antidyslipidemic activities in validated animal models of type 2 diabetes mellitus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound in dietary supplements is likely higher than in nature, which can influence its action and efficacy . .
Biochemical Analysis
Biochemical Properties
Aegeline interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to stimulate glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the histamine release from rat basophilic leukemia (RBL-2H3) cells induced by DNP(24)-BSA . In addition, it has been shown to have anti-inflammatory properties, suppressing several pro-inflammatory cytokines responsible for inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, conferring great anti-inflammatory potential . It also enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in both time- and concentration-dependent manners .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, administration of this compound (10, 20 mg/kg) was found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It stimulates the glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aegeline can be synthesized through various chemical routes. One common method involves the extraction of this compound from the leaves of Aegle marmelos using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aegle marmelos leaves. The leaves are dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Aegeline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Aegeline has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds.
Biology: It is studied for its effects on cellular processes and gene expression.
Medicine: this compound has shown potential in treating conditions such as diabetes, dyslipidemia, and inflammatory diseases.
Comparison with Similar Compounds
Eugenol: Another compound found in Aegle marmelos with anti-inflammatory and antioxidant properties.
Lupeol: A triterpenoid with anti-inflammatory and anticancer activities.
Citronellal: A monoterpenoid with antimicrobial and anti-inflammatory properties.
Uniqueness of Aegeline: this compound is unique due to its broad spectrum of pharmacological activities and its ability to modulate multiple molecular pathways. Unlike some similar compounds, this compound has shown significant potential in treating metabolic disorders such as diabetes and dyslipidemia .
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318019 | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
456-12-2, 37791-13-2 | |
Record name | (±)-Aegeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aegeline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEGELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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